![molecular formula C10H14ClN3O2S B14423279 Ethyl {[4-chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetate CAS No. 86627-42-1](/img/structure/B14423279.png)
Ethyl {[4-chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl {[4-chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group, a dimethylamino group, and a sulfanylacetate ester. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[4-chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetate typically involves the following steps:
N-oxidation of 6-chloro-2,4-diaminopyrimidine: This step is carried out using hydrogen peroxide (H₂O₂) in the presence of a cobalt ferrite (CoFe₂O₄) magnetic nanocatalyst under reflux conditions.
Formation of the dimethylamino group:
Sulfanylation: The sulfanyl group is introduced using thiol reagents under appropriate conditions.
Esterification: The final step involves the esterification of the sulfanyl group with ethyl acetate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl {[4-chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Ethyl {[4-chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.
Biological Studies: It is used in studies to understand the biological activity of pyrimidine derivatives and their interactions with biological targets.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as light-emitting diodes and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of Ethyl {[4-chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its therapeutic effects. For example, it may inhibit kinases or modulate receptor activity, resulting in anticancer or anti-inflammatory effects .
Comparación Con Compuestos Similares
Ethyl {[4-chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetate can be compared with other pyrimidine derivatives, such as:
Imatinib: A pyrimidine-based drug used for the treatment of leukemia.
Dasatinib: Another pyrimidine-based drug with applications in cancer therapy.
Nilotinib: A pyrimidine derivative used for the treatment of chronic myeloid leukemia.
These compounds share a similar pyrimidine core but differ in their substituents and specific biological activities. This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
86627-42-1 |
|---|---|
Fórmula molecular |
C10H14ClN3O2S |
Peso molecular |
275.76 g/mol |
Nombre IUPAC |
ethyl 2-[4-chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C10H14ClN3O2S/c1-4-16-9(15)6-17-10-12-7(11)5-8(13-10)14(2)3/h5H,4,6H2,1-3H3 |
Clave InChI |
WXLNBQYZVGTYIP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CSC1=NC(=CC(=N1)Cl)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


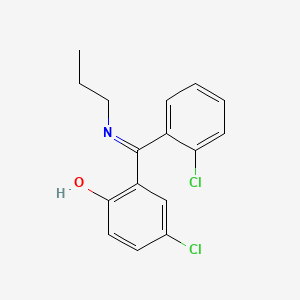
![1-Azabicyclo[4.4.4]tetradec-5-ene](/img/structure/B14423204.png)
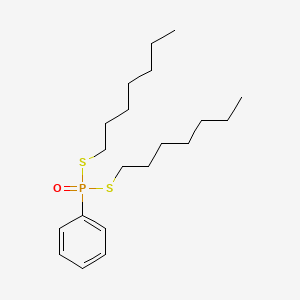

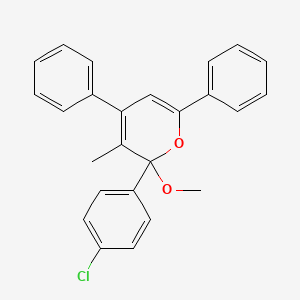

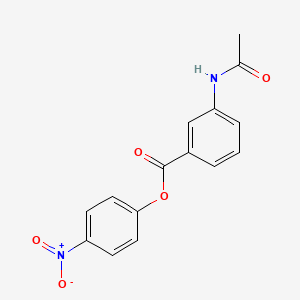
![Diphenyl [(2-methoxyphenyl)(4-nitroanilino)methyl]phosphonate](/img/structure/B14423229.png)

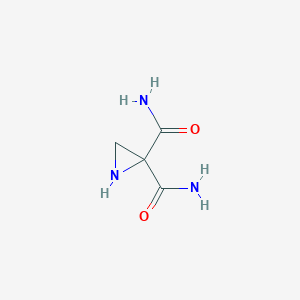
methanone](/img/structure/B14423254.png)
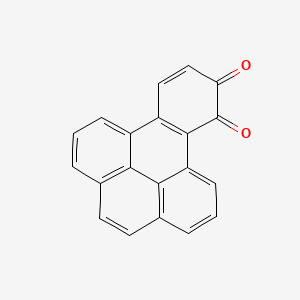
![N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline](/img/structure/B14423267.png)
![1h-Benzo[de]thiazolo[4,5-g]quinoline](/img/structure/B14423270.png)
